![molecular formula C19H24N6O3S B2782428 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1171467-86-9](/img/structure/B2782428.png)

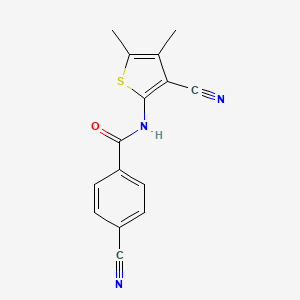

4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class It is composed of a benzenesulfonamide backbone with ethoxy and pyrrolidinyl-substituted pyrazolo[3,4-d]pyrimidine moieties

Mécanisme D'action

Target of Action

Pyrrolidine derivatives containing a pyrimidine ring, such as this compound, often show significant pharmacological activity . They have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Mode of Action

The pyrrolidine ring is a common feature in many biologically active compounds and contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been known to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The antioxidative and antibacterial properties of such compounds have been described, and their effects on cell cycle have been characterized .

Action Environment

The design of new molecules often starts by studying the binding conformation of similar compounds .

Méthodes De Préparation

The synthesis of 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The general synthetic route includes:

Preparation of the pyrazolo[3,4-d]pyrimidine core by cyclization of appropriate precursors under controlled conditions.

Introduction of the pyrrolidinyl group through nucleophilic substitution reactions.

Ethoxylation of the benzene ring via an etherification reaction.

Sulfonylation with a suitable sulfonyl chloride to yield the final sulfonamide product.

Industrial production methods might involve optimizing reaction conditions to maximize yield and purity while minimizing cost and waste. This can include using high-purity starting materials, employing catalysis, and optimizing reaction temperatures and times.

Analyse Des Réactions Chimiques

4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions:

Oxidation

: The compound can undergo oxidation reactions typically involving strong oxidizing agents to yield oxidized derivatives.

Reduction

: Reduction reactions may involve catalytic hydrogenation or using reducing agents like lithium aluminium hydride.

Substitution

: Nucleophilic or electrophilic substitution reactions can occur on the benzene ring or other active sites, leading to a variety of functionalized derivatives.

Common reagents for these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing agents: Lithium aluminium hydride (LiAlH4), Palladium on carbon (Pd/C) in hydrogenation reactions.

Substituting reagents: Halogenating agents, alkylating agents, and sulfonating agents.

Major products formed include oxidized or reduced analogs, and various substituted derivatives based on the type of reagent and reaction conditions employed.

Applications De Recherche Scientifique

Chemistry

: As a building block for the synthesis of more complex molecules, and as a reference compound for studying reaction mechanisms.

Biology

: Its bioactivity can be explored in cellular assays to understand its effect on cellular pathways.

Medicine

: It shows promise as a candidate for drug development, potentially targeting specific enzymes or receptors.

Industry

: Could be used in the development of novel materials with specific properties or as a specialty chemical in various industrial processes.

Comparaison Avec Des Composés Similaires

Compared to other sulfonamide compounds, 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide stands out due to its unique substitution pattern, which may impart distinct physicochemical and biological properties. Similar compounds in this class include:

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

4-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Each compound's substitution pattern influences its reactivity, bioactivity, and overall utility in research and industry, highlighting the importance of specific modifications in optimizing their application.

Propriétés

IUPAC Name |

4-ethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3S/c1-2-28-15-5-7-16(8-6-15)29(26,27)23-9-12-25-19-17(13-22-25)18(20-14-21-19)24-10-3-4-11-24/h5-8,13-14,23H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBAIHSZZDEKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2782345.png)

![1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2782346.png)

![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2782350.png)

![5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2782351.png)

![3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2782352.png)

![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2782353.png)

![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2782359.png)

![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)